An In-depth Technical Guide to the Crystal Structure of Barium Vanadates
An In-depth Technical Guide to the Crystal Structure of Barium Vanadates
This guide provides a comprehensive analysis of the crystal structures of various barium vanadate (B1173111) compounds, intended for researchers, scientists, and professionals in drug development. It details the crystallographic parameters, experimental protocols for synthesis and analysis, and visual representations of the structural relationships and experimental workflows.
Introduction to Barium Vanadates
Barium vanadates are a class of inorganic compounds with diverse crystal structures and properties, making them subjects of interest in materials science. Their potential applications range from dielectric materials to catalysts and phosphors. Understanding their precise crystal structures is fundamental to elucidating their structure-property relationships and designing new materials with tailored functionalities. This document summarizes the key structural features of several prominent barium vanadate phases.
Crystallographic Data of Barium Vanadate Phases
The crystal structures of various barium vanadate compounds have been determined primarily through X-ray and neutron diffraction techniques. The quantitative data for several key phases are summarized in the tables below for comparative analysis.
Table 1: Crystallographic Data for Barium Pyrovanadates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) | Ref. |
| Barium Manganese Vanadate | BaMnV₂O₇ | Monoclinic | P12₁/c1 | 5.6221(5) | 15.271(1) | 9.7109(8) | 123.702(3) | - | [1][2][3] |
| Barium Zinc Vanadate (β-form) | β-BaZnV₂O₇ | Monoclinic | P2₁/n | 5.573 | 15.175 | 7.429 | 96.45 | - | [3] |
| Barium Pyrovanadate | Ba₂V₂O₇ | Triclinic | P-1 | - | - | - | - | - | [4][5] |
Table 2: Crystallographic Data for Barium Orthovanadate and Related Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | c (Å) | Unit Cell Volume (ų) | Notes | Ref. |
| Barium Orthovanadate | Ba₃V₂O₈ | Hexagonal (Rhombohedral) | R-3m | - | - | - | Palmierite-type structure | [6][7][8][9][10] |
| Barium Lanthanum Vanadate | Ba₂La₂/₃V₂O₈ | Hexagonal | R-3m | 5.75271(7) | 21.0473(5) | - | Palmierite derivative; Z=3 | [8] |
Table 3: Crystallographic Data for Other Barium Vanadate Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. | |---|---|---|---|---|---|---|---|---| | Barium Vanadyl-Vanadate | Ba₂(VO)V₂O₈ | Monoclinic | P2₁ | 8.1174(9) | 5.9699(9) | 9.2903(9) | 113.94(1) | 2 | |
Experimental Protocols
The determination of the crystal structures of barium vanadates involves several key experimental stages, from synthesis of the material to the analysis of its atomic arrangement.
3.1.1. Solid-State Reaction
A prevalent method for synthesizing polycrystalline samples of barium vanadates is the high-temperature solid-state reaction.[9]
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Starting Materials: High-purity oxides and carbonates, such as BaCO₃, V₂O₅, and in some cases, oxides of other metals like MnO₂ or La₂O₃, are used as precursors.[8][9]
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Mixing and Grinding: The reactants are weighed in stoichiometric ratios and intimately mixed, often through grinding in an agate mortar with a pestle, sometimes under a liquid medium like acetone (B3395972) to ensure homogeneity.
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Calcination: The mixture is then heated in a furnace at high temperatures, often in multiple stages with intermediate grindings. For instance, Ba₃V₂O₈ can be synthesized by reacting BaCO₃ and V₂O₅ at temperatures up to 1350°C.[8][9] For specific compounds like Ba₂(VO)V₂O₈, the reaction is carried out in sealed silica (B1680970) tubes to control the atmosphere.
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Sintering: For obtaining dense ceramic samples, the calcined powder is often pressed into pellets and sintered at high temperatures.
3.1.2. Hydrothermal Synthesis
Hydrothermal methods can be employed to produce barium vanadate micro- or nanostructures. For example, Ba₂V₂O₇ microrods have been prepared using this technique.[11]
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Reactants: Soluble salts of barium and vanadium are dissolved in a solvent, typically water.
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Reaction Conditions: The solution is sealed in an autoclave and heated to a specific temperature and pressure for a defined period. This allows for the crystallization of the desired phase.
3.1.3. Chemical Precipitation
This method has been used for the synthesis of pyro-vanadates like Ba₂V₂O₇.[4][5]
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Process: It involves the precipitation of a precursor from a solution containing the constituent ions, followed by annealing at elevated temperatures to obtain the crystalline phase.
3.2.1. X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure of barium vanadates.
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Powder XRD: This is used for phase identification, checking sample purity, and determining lattice parameters. The diffraction pattern is a fingerprint of the crystalline material.[9][12]
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Single-Crystal XRD: When single crystals of sufficient size and quality are available, this technique provides the most accurate determination of the crystal structure, including atomic positions and bond lengths.
3.2.2. Neutron Diffraction
Neutron diffraction is a powerful complementary technique to XRD, particularly useful for accurately locating light atoms like oxygen in the presence of heavy atoms like barium. It was used in conjunction with XRD for the structural determination of Ba₂La₂/₃V₂O₈.[8]
3.2.3. Rietveld Refinement
Rietveld refinement is a computational method used to analyze powder diffraction data (both X-ray and neutron). It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies. This method has been widely applied to barium vanadate systems to obtain detailed structural information.[4][8]
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure analysis and the structural relationships between different barium vanadate phases.
Caption: Experimental workflow for barium vanadate crystal structure analysis.
Caption: Structural relationships among different barium vanadate phases.
References
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- 4. scispace.com [scispace.com]
- 5. Electronic structure and luminescence assets in white-light emitting Ca2V2O7, Sr2V2O7 and Ba2V2O7 pyro-vanadates: X-ray absorption spectroscopy investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. Preparation, structure and luminescence properties of Ba2V2O7 microrods - RSC Advances (RSC Publishing) [pubs.rsc.org]
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